
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It features a unique structure that includes a fluorinated phenyl ring and a tetrahydropyridine moiety, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride typically involves multiple steps. The process begins with the preparation of the fluorinated phenyl precursor, followed by the introduction of the tetrahydropyridine ring. The final step involves the formation of the dimethylprop-2-yn-1-amine moiety and its conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride
- 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol
Uniqueness
Compared to similar compounds, 3-(2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)-N,N-dimethylprop-2-yn-1-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20ClFN2 |
|---|---|
Molecular Weight |
294.79 g/mol |
IUPAC Name |
3-[2-fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]-N,N-dimethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19FN2.ClH/c1-19(2)11-3-4-14-5-6-15(12-16(14)17)13-7-9-18-10-8-13;/h5-7,12,18H,8-11H2,1-2H3;1H |
InChI Key |
QJPAAIMRQCNUHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=C(C=C(C=C1)C2=CCNCC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


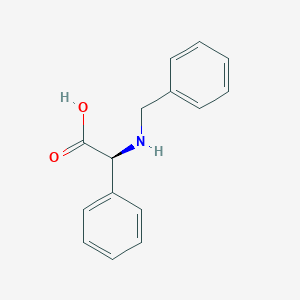
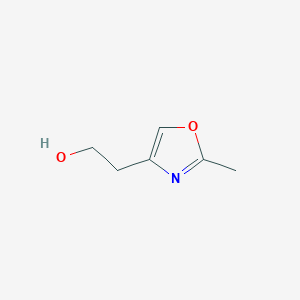




![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

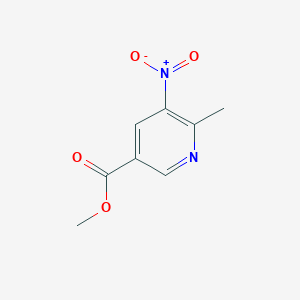
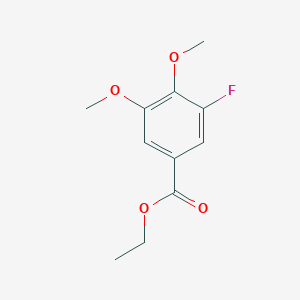
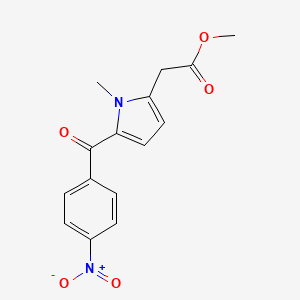
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
